N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE
Overview
Description
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that features a benzodioxole ring and a pyrazole ring. Compounds with these structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds.
Coupling of the Benzodioxole and Pyrazole Rings: This step involves the formation of an amide bond between the benzodioxole derivative and the pyrazole derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the pyrazole ring or the amide bond.
Substitution: Halogen substitution reactions could occur at the iodine atom on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized derivatives, reduced amides, or substituted pyrazoles.
Scientific Research Applications
N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The benzodioxole and pyrazole rings could interact with different molecular targets, influencing pathways involved in inflammation, cell proliferation, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide
Uniqueness
The presence of the iodine atom in N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-2-(4-IODO-1H-PYRAZOL-1-YL)ACETAMIDE may confer unique reactivity and biological activity compared to its chloro or bromo analogs. Iodine is a larger halogen and can participate in different types of interactions, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodopyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O3/c14-10-5-16-17(6-10)7-13(18)15-4-9-1-2-11-12(3-9)20-8-19-11/h1-3,5-6H,4,7-8H2,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBLFNWCSRKCGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C=N3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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